Magnesium;methylbenzene;chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
magnesium;methylbenzene;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDAONIIDXWYSC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[C-]=C1.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402695 | |
| Record name | m-Tolylmagnesium chloride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121905-60-0 | |
| Record name | m-Tolylmagnesium chloride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Research
Classical Grignard Formation: Halogen-Magnesium Insertion Reactions
The primary and most traditional method for synthesizing m-tolylmagnesium chloride involves the direct insertion of magnesium metal into the carbon-halogen bond of an m-tolyl halide. This heterogeneous reaction is fundamental to organometallic chemistry. mt.com
The direct reaction between an m-tolyl halide (typically m-chlorotoluene or m-bromotoluene) and magnesium turnings is a cornerstone of Grignard reagent preparation. google.comstrath.ac.uk
The choice of solvent is critical in the formation of Grignard reagents, as it must solvate the organomagnesium species to maintain its stability and reactivity. Tetrahydrofuran (B95107) (THF) and diethyl ether are the most common solvents for these reactions. smu.ca
For the synthesis of m-tolylmagnesium chloride from m-chlorotoluene, tetrahydrofuran (THF) has been demonstrated to be a highly effective solvent. google.com Research has shown that reacting m-chlorotoluene with magnesium turnings in THF can produce the m-tolylmagnesium chloride-tetrahydrofuran complex in high yields, reaching approximately 96.0%. google.com Commercially available tolylmagnesium chloride is typically sold as a THF solution, which may indicate the difficulty of its preparation in other solvents. d-nb.info While diethyl ether is also a widely used solvent for Grignard reactions, including those involving aryl bromides like m-bromotoluene, THF is often preferred for aryl chlorides due to its superior solvating power. rsc.orggoogle.com
Alternative ether solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and 4-methyltetrahydropyran (4-MeTHP) have been investigated as greener alternatives. However, the preparation of tolylmagnesium chloride in 4-MeTHP at elevated temperatures resulted in the formation of biaryl side-products instead of the desired Grignard reagent. d-nb.info
Table 1: Solvent and Yield in the Synthesis of m-Tolylmagnesium Chloride
| Reactant | Solvent | Yield | Source |
|---|---|---|---|
| m-Chlorotoluene | Tetrahydrofuran (THF) | ~96.0% | google.com |
| m-Bromotoluene | Diethyl Ether | (Qualitative) | rsc.org |
| Tolyl Chloride | 4-Methyltetrahydropyran | Side-products only | d-nb.info |
Grignard reactions often exhibit an induction period, a delay before the exothermic reaction begins, which can be caused by a passivating oxide layer on the magnesium surface or the presence of trace impurities. mt.com To overcome this, initiators are frequently employed.
For the synthesis of m-tolylmagnesium chloride from m-chlorotoluene in THF, the reaction can be successfully initiated by adding a small quantity of ethyl bromide and an iodine crystal. google.com This initiation method helps to activate the magnesium surface and start the reaction. Once initiated, the reaction proceeds, and external heat may be applied to ensure completion. google.com The use of initiators is a standard practice to ensure reliable and controlled Grignard reagent formation. mt.com
The efficiency of Grignard reagent formation is highly sensitive to impurities, particularly water and peroxides from the solvent. researchgate.net Solvents like THF can form peroxides upon storage in the presence of air. These peroxides can degrade into byproducts, such as γ-butyrolactone, which has been shown to impede the formation of Grignard reagents and prolong the induction period. researchgate.net The presence of such impurities can lead to unpredictable reaction initiation, potentially causing a hazardous runaway reaction if the halide reactant is added too quickly during the induction phase. mt.comresearchgate.net Therefore, the use of dry, peroxide-free solvents is paramount for a safe and efficient reaction.
Conversely, certain additives can be beneficial. While not extensively documented specifically for m-tolylmagnesium chloride, the addition of lithium chloride (LiCl) is a known strategy in other Grignard preparations to break down polymeric Grignard aggregates, enhancing solubility and reactivity. organic-chemistry.org
Direct Synthesis from m-Tolyl Halides and Magnesium Metal
Advanced Preparative Routes for m-Tolylmagnesium Chloride Derivatives
Beyond the classical direct insertion method, advanced routes have been developed to prepare arylmagnesium reagents under milder conditions and with greater tolerance for sensitive functional groups.
Halogen-magnesium exchange is a powerful alternative for synthesizing Grignard reagents. This method involves the reaction of an organic halide with an alkylmagnesium reagent. clockss.org The Br/Mg exchange, in particular, has been significantly improved for the preparation of functionalized arylmagnesium compounds. organic-chemistry.orgtpu.ru
The traditional Br/Mg exchange can be slow and require high temperatures, limiting its utility. tpu.ru A significant advancement is the use of isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent. clockss.orgresearchgate.net The presence of LiCl dramatically accelerates the exchange reaction, allowing it to proceed at much lower and more convenient temperatures (e.g., -15°C to room temperature). organic-chemistry.orgtpu.ru This method is highly efficient for converting electron-rich and unreactive aryl bromides into their corresponding Grignard reagents in high yields. tpu.ru The LiCl is believed to break up the polymeric aggregates of the Grignard reagent, forming a more reactive monomeric species. organic-chemistry.org This technique offers a robust and scalable route to a wide range of functionalized arylmagnesium reagents, including, by extension, derivatives of m-tolylmagnesium chloride from m-bromotoluene. organic-chemistry.orgtpu.ru
Table 2: Br/Mg Exchange for Aryl Grignard Synthesis
| Substrate | Reagent | Conditions | Result | Source |
|---|---|---|---|---|
| 4-Bromoanisole | iPrMgCl | Room Temp, 68 h | 18% conversion | tpu.ru |
| 4-Bromoanisole | iPrMgCl·LiCl | Room Temp, 68 h | 70% conversion | tpu.ru |
| 3,5-Dibromopyridine | iPrMgCl·LiCl | -10°C, 15 min | >98% conversion | tpu.ru |
Ligand-Accelerated Grignard Formation
The formation of Grignard reagents, such as m-tolylmagnesium chloride, from less reactive aryl chlorides traditionally requires harsh reaction conditions. However, the synthesis can be significantly accelerated and performed under milder conditions through the use of ligands. These ligands, typically polar aprotic solvents or other coordinating species, play a crucial role in activating the magnesium surface and stabilizing the organomagnesium intermediate.
The acceleration is largely attributed to the ligand's ability to coordinate to the magnesium center. This coordination helps to break down the passivating layer on the magnesium metal surface, which often inhibits the reaction. Furthermore, the ligation of solvent molecules, such as tetrahydrofuran (THF), to the magnesium atom in the Grignard reagent stabilizes the compound in solution, often forming a well-defined complex. google.com This stabilization facilitates the insertion of magnesium into the carbon-halogen bond of the aryl chloride.
Research has demonstrated the profound effect of ligands on the yield and reaction rate of aryl Grignard formations. For instance, the use of THF as a solvent and ligand is pivotal for achieving high yields in the synthesis of m-tolylmagnesium chloride from m-chlorotoluene. A study detailed the preparation where a mixture of m-chlorotoluene and THF was added to magnesium turnings, resulting in a 96.0% yield of the m-tolylmagnesium chloride-tetrahydrofuran complex after applying heat for approximately two and a half hours. google.com In contrast, attempts to form aryl Grignard reagents from aryl bromides under mechanochemical (ball-milling) conditions without a solvent were unsuccessful. nih.gov The addition of a catalytic amount of THF as a liquid-assisted grinding (LAG) additive dramatically improved the outcome, increasing the product yield to 25%. nih.gov This highlights the essential role of the ligand in stabilizing the organometallic intermediate. nih.gov
Further investigations have shown that while THF is a highly effective ligand, other cyclic ethers can also be employed. In one set of experiments comparing ethereal additives for a mechanochemical Grignard reaction, 2-methyltetrahydrofuran (2-MeTHF) was found to perform as well as THF. nih.gov The choice of ligand can be critical, as demonstrated in comparative studies where diethyl ether (Et₂O) was shown to be a better solvent than THF for a specific Grignard reaction involving a substituted chloropyridine, indicating that the optimal ligand can be substrate-dependent. mdpi.com
The data below, derived from various studies, illustrates the impact of different ligands and reaction conditions on the formation of aryl Grignard reagents.
Interactive Data Table: Ligand and Solvent Effects on Aryl Grignard Reagent Formation
| Precursor | Ligand/Solvent | Conditions | Yield (%) | Notes | Reference |
| m-Chlorotoluene | Tetrahydrofuran (THF) | Reflux (pot temp up to 84°C), ~2.5h | 96.0% | High yield of m-tolylmagnesium chloride-THF complex. | google.com |
| o-Chlorotoluene | Tetrahydrofuran (THF) | Reflux (pot temp up to 74°C), 8.3h | 83.0% | Demonstrates applicability to other isomers. | google.com |
| 4-Tolyl bromide | Tetrahydrofuran (THF) | Mechanochemical (ball milling), 90 min | 25.0% | Addition of THF as a liquid-assisted grinding (LAG) agent enabled the reaction. | nih.gov |
| 4-Tolyl bromide | 2-Methyltetrahydrofuran (2-MeTHF) | Mechanochemical (ball milling), 90 min | 63.0% | 2-MeTHF found to be a highly effective ligand in this system. | nih.gov |
| 4-Tolyl bromide | Tetrahydrofuran (THF) | Mechanochemical (ball milling), with LiCl, 90 min | 65.0% | Addition of a salt promoter alongside the ligand further improves yield. | nih.gov |
Nucleophilic Addition Reactions
As a quintessential Grignard reagent, m-tolylmagnesium chloride readily participates in nucleophilic addition reactions, where the m-tolyl group is transferred to an electrophilic carbon center. This process is fundamental to the construction of more complex molecular architectures.
The reaction of m-tolylmagnesium chloride with carbonyl compounds is a classic and reliable method for the formation of new carbon-carbon bonds and the synthesis of alcohols and ketones.
The addition of m-tolylmagnesium chloride to aldehydes and ketones proceeds via a nucleophilic attack of the m-tolyl carbanion on the electrophilic carbonyl carbon. This reaction leads to the formation of a tetrahedral magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding secondary or tertiary alcohol.
The general mechanism involves the coordination of the magnesium atom to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The subsequent intramolecular delivery of the m-tolyl group results in the formation of the new C-C bond. The reaction with aldehydes furnishes secondary alcohols, while ketones yield tertiary alcohols. For instance, the reaction with a simple aldehyde like formaldehyde would yield (m-tolyl)methanol, a primary alcohol, though this is a less common application. More typically, reaction with other aldehydes, such as benzaldehyde, would produce a diarylmethanol derivative. Similarly, the addition to a ketone like acetophenone would result in a tertiary alcohol. The reactivity of aldehydes is generally higher than that of ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org
When m-tolylmagnesium chloride is treated with esters or acid halides, the reaction typically proceeds with the addition of two equivalents of the Grignard reagent to produce a tertiary alcohol. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This intermediate is generally more reactive than the starting ester or acid halide towards the Grignard reagent. Consequently, a second equivalent of m-tolylmagnesium chloride rapidly adds to the newly formed ketone, leading to a tertiary alcohol where two of the substituents on the carbinol carbon are m-tolyl groups. chemistrysteps.comudel.edu
The reaction with an acid halide, such as benzoyl chloride, is particularly vigorous. The first addition of m-tolylmagnesium chloride displaces the chloride ion to form m-tolyl phenyl ketone. This ketone then swiftly reacts with a second molecule of the Grignard reagent. After acidic workup, the final product is a tertiary alcohol. rsc.org It is often challenging to isolate the intermediate ketone in these reactions due to the high reactivity of the Grignard reagent.
A highly effective method for the synthesis of biaryl ketones involves the arylation of N-methoxy-N-methylamides, commonly known as Weinreb amides, with Grignard reagents like m-tolylmagnesium chloride. psu.eduyoutube.comnih.gov This reaction is particularly valuable because the initial tetrahedral intermediate formed upon the addition of the Grignard reagent is stabilized by chelation with the N-methoxy-N-methylamino group. This stable intermediate does not collapse to a ketone until acidic workup. As a result, the reaction cleanly stops at the ketone stage, preventing the common over-addition seen with other carbonyl substrates like esters and acid halides. psu.eduyoutube.comnih.gov
This chemoselective synthesis provides a rapid and efficient route to functionalized biaryl ketones under mild, operationally simple conditions. psu.eduyoutube.comnih.gov The reaction demonstrates broad scope and tolerates a variety of functional groups on both the Grignard reagent and the Weinreb amide. nih.gov While specific data for m-tolylmagnesium chloride is not explicitly detailed in the provided sources, the high yields obtained with the isomeric p-tolylmagnesium chloride suggest a similar high efficiency for the meta-substituted counterpart. nih.gov
Table 1: Synthesis of Biaryl Ketones via Arylation of N-Methoxy-N-methylbenzamide with Various Arylmagnesium Chlorides
| Arylmagnesium Chloride | Product | Yield (%) |
|---|---|---|
| p-Tolylmagnesium chloride | Phenyl(p-tolyl)methanone | 90 |
| (4-Methoxyphenyl)magnesium chloride | (4-Methoxyphenyl)(phenyl)methanone | 94 |
| (3-Methoxyphenyl)magnesium chloride | (3-Methoxyphenyl)(phenyl)methanone | 96 |
| (4-Chlorophenyl)magnesium chloride | (4-Chlorophenyl)(phenyl)methanone | 83 |
| (4-Bromophenyl)magnesium chloride | (4-Bromophenyl)(phenyl)methanone | 84 |
| Naphthalen-2-ylmagnesium chloride | Naphthalen-2-yl(phenyl)methanone | 83 |
| (4-Cyanophenyl)magnesium chloride | 4-(Benzoyl)benzonitrile | 76 |
| (3-Fluorophenyl)magnesium chloride | (3-Fluorophenyl)(phenyl)methanone | 72 |
| Thiophen-3-ylmagnesium chloride | Phenyl(thiophen-3-yl)methanone | 92 |
Data extrapolated from reactions of various Grignard reagents with N-methoxy-N-methylbenzamide as reported in supporting information for a study on biaryl ketone synthesis. nih.gov
The reaction of m-tolylmagnesium chloride with a nitrile provides another valuable route to ketone synthesis. The nucleophilic m-tolyl group adds to the electrophilic carbon of the nitrile, breaking the pi bond and forming an intermediate imine anion, which is stabilized as a magnesium salt. nih.govnih.gov This intermediate is stable under the reaction conditions and does not react further with the Grignard reagent. Subsequent hydrolysis of the imine salt with aqueous acid furnishes the corresponding ketone. nih.govnih.gov For instance, the reaction of m-tolylmagnesium chloride with benzonitrile, followed by hydrolysis, would yield m-tolyl phenyl ketone. rsc.org
This method is advantageous as it allows for the synthesis of ketones without the risk of over-addition to form tertiary alcohols, a common side reaction with more reactive carbonyl derivatives. The reaction can sometimes be slow, but the use of additives like zinc chloride can catalyze the addition. researchgate.net
m-Tolylmagnesium chloride can also act as a nucleophile in the ring-opening of epoxides. This reaction proceeds via an S(_N)2 mechanism, where the m-tolyl carbanion attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. The attack generally occurs at the less sterically hindered carbon atom of the epoxide. Following the nucleophilic attack, a magnesium alkoxide is formed, which upon protonation during workup, yields a β-alcohol.
For an unsymmetrical epoxide such as propylene oxide, the nucleophilic attack of the m-tolyl group would preferentially occur at the terminal, less substituted carbon, resulting in the formation of a secondary alcohol after hydrolysis. This regioselectivity is a key feature of the ring-opening of epoxides with Grignard reagents under neutral or basic conditions.
Reactivity with Propargylic Chlorides: Allene Formation
The reaction of Grignard reagents with propargylic halides is a significant route for the synthesis of allenes, a class of compounds featuring cumulative double bonds. In the presence of catalytic amounts of certain transition metal salts, such as those of iron, cobalt, nickel, and copper, Grignard reagents like m-tolylmagnesium chloride react with propargylic chlorides to yield allenes, often with high selectivity over isomeric alkynes.
The generally accepted mechanism proposes the initial formation of a low-valence state metal species from the reaction between the Grignard reagent and the metal salt catalyst. This active metal species then undergoes an oxidative insertion into the carbon-chlorine bond of the propargylic chloride. The subsequent displacement of the halide by the aryl group from the Grignard reagent forms a bisorganometal intermediate, which then decomposes to furnish the allene product.
While specific data for m-tolylmagnesium chloride is not detailed in the provided sources, the reaction of phenylmagnesium bromide with 3-chloro-3-methyl-1-butyne serves as a pertinent example, yielding 1,1-dimethyl-3-phenylallene in excellent yield. This suggests that aryl Grignard reagents are highly effective in this transformation. Studies have shown that tertiary propargylic chlorides react with various primary and secondary alkyl Grignard reagents in the presence of iron(III) chloride to produce allenes in good to excellent yields.
| Propargylic Chloride | Grignard Reagent | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 3-Chloro-3-methyl-1-butyne | Phenylmagnesium bromide | FeCl₃ (catalytic) | 1,1-Dimethyl-3-phenylallene | Excellent |
| 3-Chloro-3-ethyl-1-pentyne | n-Butylmagnesium bromide | FeCl₃ (catalytic) | 3-Ethyl-4-propyl-1,2-heptadiene | 95 |
| 1-Chloro-2-heptyne | n-Butylmagnesium bromide | FeCl₃ (catalytic) | 3,4-Undecadiene | 96 |
| Data derived from studies on catalyzed reactions of Grignard reagents with propargylic chlorides . |
Transition Metal-Catalyzed Cross-Coupling Reactions
m-Tolylmagnesium chloride is a versatile nucleophile in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Processes
Palladium complexes are highly effective catalysts for mediating cross-coupling reactions involving m-tolylmagnesium chloride with a range of electrophilic partners.
Palladium-catalyzed desulfinylative allylation provides a method for C-C bond formation between a Grignard reagent and an allylic partner. In a study of this reaction, m-tolylmagnesium chloride was reacted with neopentyl (E)-2-butenesulfonate using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst. This reaction resulted in a 42% yield of a mixture of the corresponding allylated arene products, demonstrating the viability of this coupling method. epfl.ch The mechanism of this transformation is proposed to involve the formation of an (allyl)palladium intermediate. The nature of the palladium catalyst and its ligands can influence the regioselectivity of the nucleophilic attack, determining whether the linear or branched allylation product is favored. epfl.ch
A significant application of palladium catalysis is the cross-coupling of Grignard reagents with monochlorosilanes to form organosilanes. This transformation is notable as it involves the activation of the strong silicon-chlorine bond (Si-Cl), which has a bond strength of approximately 113 kcal/mol. nih.govbg.ac.rs A palladium catalyst supported by the ligand DrewPhos has been shown to effectively catalyze the arylation of monochlorosilanes with sterically demanding aromatic magnesium halides. nih.govbg.ac.rsnih.gov
This methodology allows for the synthesis of a wide array of aryl silanes, which are valuable compounds in materials science, pharmaceuticals, and organic synthesis. nih.govnih.gov While uncatalyzed additions of simple aryl Grignard reagents to chlorosilanes can occur, the presence of ortho substitution on the Grignard reagent severely diminishes the reaction yield, highlighting the necessity of the palladium catalyst for more sterically hindered substrates like o-tolylmagnesium bromide and, by extension, m-tolylmagnesium chloride. nih.gov
| Grignard Reagent | Chlorosilane | Catalyst System | Yield (%) |
|---|---|---|---|
| Phenylmagnesium bromide | Dimethylphenylsilyl chloride | None | 95 |
| o-Tolylmagnesium bromide | Dimethylphenylsilyl chloride | None | 15 |
| o-Tolylmagnesium bromide | Dimethylphenylsilyl chloride | (DrewPhos)₂PdI₂ | 95 |
| 2-Mesitylmagnesium bromide | Dimethylphenylsilyl chloride | (DrewPhos)₂PdI₂ | 95 |
| This data illustrates the necessity of a palladium catalyst for sterically hindered aryl Grignard reagents nih.gov. |
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds between aryl moieties. A major challenge in this area has been the low reactivity of aryl chlorides compared to the corresponding bromides and iodides. uwindsor.ca However, the development of advanced catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has enabled the efficient coupling of aryl chlorides. uwindsor.ca
Aryl Grignard reagents like m-tolylmagnesium chloride can be coupled with a wide variety of aryl chlorides under these conditions. This includes electron-poor, electron-rich, and sterically hindered aryl chlorides. uwindsor.ca The Suzuki reaction, which couples organoboron compounds with halides, is a prominent example where such advancements have been crucial. While m-tolylmagnesium chloride is not a direct partner in a Suzuki reaction, the principles of catalyst design for activating aryl chlorides are broadly applicable to other cross-coupling reactions, such as the Kumada coupling, where Grignard reagents are used directly.
Nickel-Catalyzed Processes
Nickel complexes serve as an effective and more economical alternative to palladium for catalyzing cross-coupling reactions. The Kumada cross-coupling, which pairs Grignard reagents with organic halides, is frequently catalyzed by nickel salts.
Nickel catalysts, particularly those with phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe), are competent for coupling aryl Grignard reagents with various partners. For example, nickel catalysts have been successfully employed in the cross-coupling of arylmagnesium reagents with benzylic ethers and aryl bromides or triflates. amazonaws.com The reaction conditions can be optimized to favor the cross-coupling product over side reactions such as elimination or hydrogenolysis.
Furthermore, the addition of 1,3-butadienes has been shown to have a remarkable effect on the nickel-catalyzed cross-coupling of Grignard reagents with alkyl halides and tosylates, enhancing reaction efficiency. nih.gov Nickel pincer complexes have also demonstrated high catalytic activity in the cross-coupling of aryl Grignard reagents with allylic aryl ethers, proceeding with high regioselectivity to yield linear products. mdpi.com These findings underscore the broad utility of nickel catalysis in reactions involving aryl Grignard reagents like m-tolylmagnesium chloride.
m-Tolylmagnesium Chloride: Reactivity and Applications in Modern Organic Synthesis
m-Tolylmagnesium chloride, a Grignard reagent derived from 3-chlorotoluene, serves as a versatile nucleophilic building block in contemporary organic synthesis. Its utility is particularly pronounced in the formation of carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. This article explores its specific applications in nickel-, palladium-, and iron-catalyzed processes, detailing research findings and reaction efficacies.
2 Palladium- and Nickel-Catalyzed Reactions
Palladium and nickel complexes are highly effective catalysts for activating the carbon-magnesium bond of m-tolylmagnesium chloride, enabling its coupling with a range of electrophiles.
1 Kumada-Tamao-Corriu Cross-Coupling Studies
The Kumada-Tamao-Corriu coupling is a foundational method for forming carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by nickel or palladium. arkat-usa.org m-Tolylmagnesium chloride is a competent coupling partner in these reactions, particularly for the synthesis of unsymmetrical biaryls from aryl and heteroaryl chlorides. organic-chemistry.orgorganic-chemistry.org
Research has shown that nickel-based catalytic systems are particularly efficient. For instance, low loadings of the nickel-N-heterocyclic carbene (NHC) complex, (IPr)Ni(allyl)Cl, effectively catalyze the cross-coupling of various heteroaromatic chlorides with aryl Grignard reagents, including m-tolylmagnesium chloride, to produce the corresponding arylated heterocycles in excellent yields. organic-chemistry.org These catalyst systems can achieve high turnover frequencies under relatively mild conditions. organic-chemistry.org
Table 1: Representative Kumada-Tamao-Corriu Coupling with an Aryl Grignard Reagent
| Aryl Grignard | Heteroaryl Chloride | Catalyst | Yield (%) |
|---|---|---|---|
| PhMgBr | 2-Chloroquinoline | (IPr)Ni(allyl)Cl (1 mol%) | 99 |
This table illustrates the high efficiency of the (IPr)Ni(allyl)Cl catalyst in Kumada couplings with aryl Grignard reagents, a reaction class where m-tolylmagnesium chloride is also effectively utilized.
2 Coordination Polymerization-Induced Self-Assembly
Coordination Polymerization-Induced Self-Assembly (PISA) is a sophisticated technique for creating block copolymer nanoparticles. rsc.org This process typically involves the polymerization of a monomer from a soluble polymer chain, which induces self-assembly as the growing chain becomes insoluble. A thorough review of scientific literature indicates that Grignard reagents, including m-tolylmagnesium chloride, are not typically employed as initiators or key components in coordination PISA protocols. These methods generally rely on other polymerization techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) or Ring-Opening Metathesis Polymerization (ROMP). rsc.org
3 Suzuki-Miyaura Type Cross-Coupling with Aryl Chlorides
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation that couples an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium complex. rsc.orgnih.gov It is important to clarify that Grignard reagents such as m-tolylmagnesium chloride are not direct participants in the Suzuki-Miyaura catalytic cycle.
However, the Kumada-Tamao-Corriu coupling, which does use Grignard reagents, serves as a powerful alternative to the Suzuki-Miyaura reaction for the same synthetic purpose: the formation of biaryl compounds from aryl chlorides. researchgate.net While both reactions can yield similar products, they operate via distinct mechanisms and utilize different organometallic nucleophiles (organoboron vs. organomagnesium). rsc.org The choice between these methods often depends on factors like functional group tolerance, reagent availability, and cost.
3 Iron-Catalyzed Processes
Iron, being earth-abundant and less toxic than precious metals, has emerged as a sustainable catalyst for a variety of cross-coupling reactions involving Grignard reagents. acgpubs.org
1 Arylation of Heteroaryl Halides
Iron salts, such as iron(III) acetylacetonate (Fe(acac)₃) and iron(II) chloride (FeCl₂), are effective catalysts for the arylation of heteroaryl halides using Grignard reagents. uni-muenchen.de These reactions provide a cost-effective route to valuable arylated heterocycles.
Studies have demonstrated the successful coupling of m-tolylmagnesium bromide (a close analogue of the chloride) with heteroaryl substrates. For example, the reaction between m-tolylmagnesium bromide and a protected 4-methoxy-2-chloroquinoline derivative, catalyzed by FeBr₃, proceeds efficiently to yield the desired 2-arylated quinoline product. uni-muenchen.de
Table 2: Example of Iron-Catalyzed Arylation of a Heteroaryl Halide
| Grignard Reagent | Heteroaryl Substrate | Catalyst | Product | Yield (%) |
|---|
Data sourced from a doctoral dissertation detailing iron-catalyzed cross-coupling reactions. uni-muenchen.de
2 Reductive Coupling with Nitro Compounds
A notable application of m-tolylmagnesium chloride is in the iron-catalyzed reductive coupling with nitro compounds to synthesize secondary amines. researchgate.net This transformation is significant as it forms a C-N bond directly from nitroarenes, which are readily available starting materials. nih.govnih.gov The reaction typically involves treating a nitro compound with a Grignard reagent in the presence of a catalytic amount of an iron salt, such as FeCl₂. researchgate.net The process is believed to proceed through the reduction of the nitro group to a nitroso intermediate, which is then trapped by the Grignard reagent. nih.gov
This method is valued for its ability to create secondary amines directly, bypassing the need to first reduce the nitro compound to a primary amine before alkylation or arylation. researchgate.net The reaction is compatible with various functional groups. researchgate.net
3 Homocoupling Reactions
In the context of transition metal-catalyzed cross-coupling, the homocoupling of a Grignard reagent to form a symmetrical biaryl is often considered a competing side reaction. organic-chemistry.org In the case of m-tolylmagnesium chloride, this reaction yields 3,3'-bitolyl. However, this process can also be optimized to become the main synthetic route if the symmetrical biaryl is the desired product.
Iron catalysts can promote this reaction. rsc.org The mechanism is thought to involve the reduction of the iron salt by the Grignard reagent to a low-valent iron species. This species can then facilitate the reductive elimination of two aryl groups to form the homocoupled product. rsc.org Researchers have developed specific iron-based catalyst systems, such as those using iron(III) fluoride in combination with N-heterocyclic carbene ligands, to suppress this homocoupling pathway in favor of cross-coupling. organic-chemistry.org Conversely, reaction conditions can be tuned to favor the formation of 3,3'-bitolyl when desired.
Mechanistic Investigations of M Tolylmagnesium Chloride Reactivity
Elucidation of Grignard Reaction Mechanisms
The addition of m-tolylmagnesium chloride to electrophiles, particularly carbonyl compounds, can proceed through several distinct mechanistic pathways. The prevailing mechanism is often a nuanced interplay between nucleophilic and radical processes, heavily influenced by the reaction conditions and the nature of the reactants.
The quintessential reaction of m-tolylmagnesium chloride is the nucleophilic addition to a carbonyl group. In this pathway, the carbon atom of the tolyl group, which is covalently bonded to the electropositive magnesium, acts as a nucleophile, attacking the electrophilic carbonyl carbon. This process leads to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate, which upon hydrolysis yields an alcohol.
In ethereal solvents such as tetrahydrofuran (B95107) (THF), Grignard reagents like m-tolylmagnesium chloride are not simple monomeric species of the formula RMgX. Instead, they exist in a complex equilibrium involving various aggregated forms. wikipedia.org Dinuclear magnesium complexes, where two magnesium centers are bridged by halide or even alkyl/aryl groups, are significant components of these solutions. operachem.com
Computational studies on simpler Grignard reagents have revealed that both mononuclear and dinuclear magnesium complexes can be the reactive species in nucleophilic additions. operachem.com One proposed pathway involves a dinuclear complex where the carbonyl substrate coordinates to one magnesium center, while the nucleophilic tolyl group is attached to the other. This arrangement can facilitate the nucleophilic attack through a cyclic transition state. The predominance of one reactive complex over another is influenced by the Schlenk equilibrium. operachem.com While crystal structures of some dimeric Grignard reagents have been determined, isolating and characterizing a dinuclear complex of m-tolylmagnesium chloride remains a challenge due to the dynamic nature of the solution. uu.nlwisc.edu
The solvent plays a critical role in mediating the reactivity of m-tolylmagnesium chloride. Ethereal solvents like tetrahydrofuran (THF) are essential for the formation and stability of the Grignard reagent. byjus.com The lone pair electrons of the ether oxygen atoms coordinate to the magnesium center, forming a complex that stabilizes the organometallic species. libretexts.org This solvation is not merely a passive stabilization; it actively influences the structure and reactivity of the Grignard reagent.
The number of solvent molecules coordinated to the magnesium atom can affect the aggregation state of the Grignard reagent and the accessibility of the nucleophilic tolyl group. researchgate.net For instance, strongly coordinating solvents can favor monomeric species, which may exhibit different reactivity compared to dimeric or oligomeric forms. stackexchange.com The dynamics of the coordinating solvent are also crucial in driving the Schlenk equilibrium and in facilitating the exchange of ligands on the magnesium center, which is a key step in many proposed reaction mechanisms. researchgate.netacs.org
While the nucleophilic addition is the most common pathway, under certain conditions, reactions involving m-tolylmagnesium chloride can proceed through radical intermediates. This alternative mechanism often involves a single-electron transfer (SET) from the Grignard reagent to the substrate.
The choice between a nucleophilic and a radical pathway is highly dependent on the properties of the substrate.
Reduction Potential: Substrates with a low reduction potential are more susceptible to accepting an electron from the Grignard reagent, thus favoring the SET mechanism. acs.org For instance, reactions with aromatic ketones like benzophenone are more likely to proceed via a radical pathway compared to reactions with aliphatic ketones. acs.org
Steric Hindrance: Increased steric bulk around the electrophilic center of the substrate can hinder the close approach required for a concerted nucleophilic addition. organic-chemistry.org In such cases, the long-range single-electron transfer may become the more favorable pathway. acs.orgorganic-chemistry.org The steric hindrance of the Grignard reagent itself can also play a role. stackexchange.comgoogle.comresearchgate.net
Aromaticity: The stability of the potential radical anion intermediate of the substrate is a key factor. Substrates that can form a stable, resonance-delocalized radical anion upon accepting an electron are more prone to react via the SET mechanism.
The interplay of these factors determines whether the reaction of m-tolylmagnesium chloride with a given substrate will proceed primarily through a polar, nucleophilic pathway or a radical-mediated process. It is important to note that for many Grignard reactions, it is believed that these pathways can occur simultaneously and competitively. acs.org
In solution, m-tolylmagnesium chloride is subject to the Schlenk equilibrium, a fundamental aspect of Grignard reagent chemistry. This equilibrium describes the disproportionation of two molecules of the arylmagnesium halide (RMgX) into a molecule of the corresponding diorganomagnesium compound (R₂Mg) and a molecule of magnesium halide (MgX₂). wikipedia.org
2 m-Tolyl-MgCl ⇌ (m-Tolyl)₂Mg + MgCl₂
The position of this equilibrium is influenced by several factors:
| Factor | Influence on Schlenk Equilibrium |
| Solvent | Strongly coordinating solvents like THF can shift the equilibrium. The addition of dioxane can drive the equilibrium to the right by precipitating MgCl₂(dioxane)₂. wikipedia.org |
| Temperature | The thermodynamic parameters (enthalpy and entropy) of the equilibrium are temperature-dependent. nih.gov |
| Concentration | Higher concentrations tend to favor the formation of dimeric and higher oligomeric species. wikipedia.org |
| Nature of the Organic Group | The electronic and steric properties of the tolyl group influence the stability of the different species in the equilibrium. |
| Halide | The nature of the halide (in this case, chloride) affects the bridging ability and the overall equilibrium position. |
Radical Pathways and Intermediates
Mechanistic Aspects of Transition Metal-Catalyzed Reactions
The reactivity of m-tolylmagnesium chloride in transition metal-catalyzed cross-coupling reactions is governed by a series of fundamental steps, including oxidative addition, transmetalation, and reductive elimination. The efficiency and selectivity of these processes are highly dependent on the choice of catalyst, the nature of the supporting ligands, and the presence of additives. Nickel and palladium complexes are the most common catalysts for these transformations, activating the C-X bond of an organic electrophile to initiate the catalytic cycle.
The design of the catalyst, particularly the choice of ligands, plays a pivotal role in the outcome of cross-coupling reactions involving m-tolylmagnesium chloride. The electronic and steric properties of the ligands directly influence the rates of the elementary steps in the catalytic cycle.
Ligand Effects on Nickel-Catalyzed Cross-Coupling:
In nickel-catalyzed Kumada-type cross-coupling reactions, the ligand framework is crucial for stabilizing the active nickel species and facilitating the key steps of the catalytic cycle. semanticscholar.org Research has shown that both electron-rich and sterically demanding phosphine (B1218219) ligands can enhance catalyst performance. researchgate.net For instance, bulky phosphine ligands are known to promote the formation of highly reactive, monoligated metal complexes. nih.govescholarship.org
One notable advancement is the use of hydroxyphosphine ligands in nickel-catalyzed cross-coupling reactions of Grignard reagents. These ligands can lead to the formation of a bimetallic nickel phosphine/magnesium alkoxide species. This bimetallic complex is proposed to activate the aryl-X bond through a cooperative "push-pull" mechanism, where the nucleophilic nickel center and the Lewis acidic magnesium center work in concert. This cooperative action offers a different mechanistic pathway from the traditional three-centered mechanism for oxidative addition and can significantly accelerate the reaction. organic-chemistry.org
Studies comparing various phosphine ligands, such as the Buchwald-type ligands, have provided insights into structure-reactivity relationships. The steric bulk of these ligands, often quantified by parameters like the percent buried volume (%Vbur), has been correlated with catalytic activity. For nickel catalysis, a certain threshold of steric bulk is necessary for high reactivity, but excessively bulky ligands can inhibit the reaction. nih.govescholarship.org For example, in the Suzuki-Miyaura coupling of aryl chlorides, CyJohnPhos has been identified as a highly effective Buchwald-type ligand when used with a Ni(stb)3 precursor. nih.gov
The following table summarizes the effect of different ligand types on the efficiency of nickel-catalyzed cross-coupling reactions.
| Ligand Type | Key Features | Impact on Reactivity | Example |
| Bulky Monodentate Phosphines | High steric hindrance, electron-rich | Promotes formation of reactive monoligated species, accelerates reductive elimination | Tri(tert-butyl)phosphine, Tricyclohexylphosphine tcichemicals.com |
| Hydroxyphosphine Ligands | Contains a hydroxyl group | Forms bimetallic Ni/Mg species, enables cooperative "push-pull" mechanism for C-X bond activation organic-chemistry.org | (2-Hydroxyphenyl)diphenylphosphine |
| Buchwald-Type Biaryl Phosphines | Sterically demanding biaryl backbone | Balances steric bulk and electron-donating ability to optimize catalytic activity nih.govescholarship.org | CyJohnPhos, SPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Stabilize low-valent nickel species, effective for coupling of challenging substrates like aryl chlorides semanticscholar.org | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) |
Palladium-Catalyzed Reactions:
In palladium-catalyzed cross-coupling reactions, the design of phosphine ligands is also critical. Electron-rich and sterically demanding phosphines are frequently found to improve catalyst performance in reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. researchgate.net Ylide-functionalized phosphines (YPhos) represent a class of ligands that combine strong electron-donating properties, comparable to N-heterocyclic carbenes, with significant steric bulk, similar to biaryl phosphines. These features make them highly effective in palladium-catalyzed aminations of aryl chlorides, even at room temperature. researchgate.net
Additives can have a profound impact on the rate and efficiency of transition metal-catalyzed reactions involving m-tolylmagnesium chloride. Lithium chloride (LiCl) is a particularly notable additive that has been shown to significantly enhance the reactivity of Grignard reagents.
The primary role of LiCl is to break down the polymeric aggregates of Grignard reagents that are typically present in ethereal solvents like tetrahydrofuran (THF). researchgate.net This disaggregation leads to the formation of more soluble and kinetically more reactive monomeric organomagnesium species. This increased reactivity can accelerate the transmetalation step in the catalytic cycle.
Furthermore, in certain catalytic systems, LiCl plays a more direct role in the catalytic cycle itself. For instance, in multimetallic cross-coupling reactions of aryl chlorides, LiCl has been demonstrated to be essential for efficient catalyst turnover. researchgate.net Mechanistic studies have revealed that in nickel-catalyzed systems using zinc as a reductant, the buildup of zinc salts (e.g., ZnCl2) can inhibit the reduction of the Ni(II) precatalyst to the active Ni(0) species. researchgate.netnih.gov Lithium chloride can overcome this inhibition, thereby accelerating the reduction of Ni(II) to Ni(0) and ensuring a smooth catalytic cycle. researchgate.netnih.gov
The table below illustrates the observed effects of lithium chloride in transition metal-catalyzed cross-coupling reactions.
| Catalytic System | Role of Lithium Chloride | Mechanistic Consequence | Reference |
| General Grignard Reactions | Breaks up polymeric Grignard aggregates | Increases the concentration of reactive monomeric species, enhances solubility | researchgate.net |
| Ni/Pd-Catalyzed Cross-Ullman Coupling | Accelerates reduction of Ni(II) to Ni(0) | Overcomes autoinhibition by Zn(II) salts formed during the reaction | researchgate.netnih.gov |
| Magnesium Insertion into Organic Halides | Promotes the formation of organomagnesium reagents | Allows for the preparation of functionalized Grignard reagents under milder conditions | researchgate.net |
Kinetic Studies of m-Tolylmagnesium Chloride Reactions
While specific kinetic data for reactions of m-tolylmagnesium chloride are not extensively reported, valuable insights can be drawn from studies on analogous Grignard reagents, such as phenylmagnesium chloride. Kinetic investigations of the reactions of phenylmagnesium chloride with chlorosilanes in tetrahydrofuran (THF) have shown that the reaction is significantly faster in THF than in diethyl ether. nih.gov
These studies indicate that multiple species in the Schlenk equilibrium, namely the organomagnesium halide (RMgX) and the diorganomagnesium species (R₂Mg), can react competitively. nih.gov Furthermore, the reaction can be subject to electrophilic catalysis by magnesium halides present in the solution. nih.gov The concentrations of the various species involved in the Schlenk equilibrium for phenylmagnesium chloride in THF are presented in the following table.
| Total Grignard Concentration (mol/L) | [PhMgCl] (mol/L) | [Ph₂Mg] (mol/L) | [MgCl₂] (mol/L) |
| 0.2 | 0.084 | 0.058 | 0.073 |
| 0.4 | 0.171 | 0.115 | 0.144 |
| 0.5 | 0.215 | 0.142 | 0.185 |
| 0.7 | 0.304 | 0.200 | 0.250 |
| 0.8 | 0.350 | 0.225 | 0.285 |
Data adapted from studies on phenylmagnesium chloride in THF. nih.gov
The pseudo-first-order rate constants for the reaction of phenylmagnesium chloride with chlorosilanes are also influenced by the solvent composition. The addition of a non-coordinating co-solvent like toluene to THF can alter the position of the Schlenk equilibrium and thus affect the reaction rate.
The rate of reaction is also dependent on the substituents on the electrophile, with both inductive and steric effects playing a significant role. nih.gov
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organometallic compounds, including m-tolylmagnesium chloride. It provides detailed information about the atomic connectivity and the chemical environment of nuclei such as ¹H, ¹³C, ³¹P, and ¹⁹F.
¹H NMR spectroscopy is used to identify the hydrogen atoms within the m-tolyl group of the Grignard reagent. The spectrum provides information on the electronic environment of the aromatic and methyl protons. For m-tolylmagnesium chloride in a solvent like deuterated tetrahydrofuran (B95107) (THF-d₈), the aromatic protons typically appear in a chemical shift range of δ 6.7–7.2 ppm .
The electron-donating nature of the MgCl group influences the shielding of the aromatic protons. The exact chemical shifts and coupling patterns are complex due to the meta-substitution, resulting in four distinct signals for the aromatic protons. The methyl (CH₃) group protons are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.1-2.4 ppm. The integration of the peak areas would correspond to a 4:3 ratio for the aromatic to methyl protons, confirming the structure of the tolyl group.
Table 1: Expected ¹H NMR Chemical Shifts for m-Tolylmagnesium chloride
| Proton Type | Expected Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic Protons | 6.7 - 7.2 | Multiplet |
| Methyl Protons | ~2.1 - 2.4 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of an aryl Grignard reagent is the signal for the ipso-carbon—the carbon atom directly bonded to the magnesium atom. This carbon is highly deshielded and its signal appears significantly downfield.
For m-tolylmagnesium chloride, seven distinct signals are expected. The ipso-carbon signal is anticipated to be in the range of δ 160-170 ppm. The other five aromatic carbons will have chemical shifts in the typical aromatic region (δ 120-140 ppm) oregonstate.edu. The methyl carbon signal will appear in the upfield aliphatic region, generally between δ 20-25 ppm. Due to the low natural abundance of ¹³C and often long relaxation times, the signal for the quaternary ipso-carbon can be broad or of low intensity.
Table 2: Expected ¹³C NMR Chemical Shifts for m-Tolylmagnesium chloride
| Carbon Type | Expected Chemical Shift (δ) in ppm |
| C-ipso (C-Mg) | 160 - 170 |
| Aromatic C-H & C-CH₃ | 120 - 140 |
| Methyl (CH₃) | 20 - 25 |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) (for phosphine-containing complexes)
³¹P NMR spectroscopy is a powerful technique specifically used to study the coordination chemistry of phosphorus-containing ligands with metal centers. When a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), coordinates to the magnesium center of m-tolylmagnesium chloride, the electronic environment of the phosphorus atom is altered.
This change is observed as a "coordination shift" (Δδ) in the ³¹P NMR spectrum—the difference between the chemical shift of the phosphorus in the complex and that of the free, uncoordinated phosphine ligand. A significant downfield or upfield shift upon addition of the Grignard reagent to a solution of the phosphine is clear evidence of complex formation ed.ac.ukresearchgate.net. The magnitude and direction of this shift can provide insights into the nature and strength of the Mg-P bond. This technique is crucial for studying modified Grignard reagents where phosphine ligands are used to alter reactivity or stability.
¹⁹F NMR spectroscopy is exceptionally sensitive and useful for monitoring reactions involving fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range nih.govresearchgate.net. In the context of m-tolylmagnesium chloride chemistry, ¹⁹F NMR is not used to characterize the Grignard reagent itself, but rather to track its reactions with fluorinated substrates.
For instance, in the reaction of m-tolylmagnesium chloride with a fluorinated ketone, ¹⁹F NMR can be used to monitor the progress of the reaction in real-time. The disappearance of the ¹⁹F signal corresponding to the starting ketone and the simultaneous appearance of a new ¹⁹F signal at a different chemical shift, corresponding to the fluorinated tertiary alcohol product, can be quantitatively measured researchgate.net. This provides precise data on reaction kinetics and conversion rates.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for the analysis of Grignard reagents, primarily for monitoring their formation and confirming the presence of key structural features mt.com. The C-Mg bond in Grignard reagents has a characteristic vibrational frequency. For aryl Grignard reagents, a moderate to weak absorption band corresponding to the Mg-C stretching vibration is typically observed in the far-infrared region, around 500–600 cm⁻¹ gatech.edu.
In a research setting, in situ FTIR spectroscopy is particularly powerful for safely monitoring the synthesis of m-tolylmagnesium chloride acs.org. A probe inserted directly into the reaction vessel can track the disappearance of the C-Cl stretching vibration of the starting material (m-chlorotoluene) and the appearance of new bands associated with the formation of the organomagnesium compound. This real-time monitoring helps to confirm that the reaction has initiated, which is a critical safety consideration for these highly exothermic reactions, and allows for the optimization of reaction conditions acs.orgnih.govresearchgate.net.
Mass Spectrometry Techniques
The analysis of highly reactive and non-volatile organometallic compounds like m-tolylmagnesium chloride by mass spectrometry (MS) presents significant challenges. Conventional techniques like electron ionization (EI) are often unsuitable due to the thermal lability and high reactivity of the analyte, which can lead to decomposition in the ion source uvic.ca.
However, specialized soft ionization techniques, performed with careful sample handling under an inert atmosphere, can provide valuable information.
Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing species from a solution. ESI-MS could be used to detect solvated ions or clusters of m-tolylmagnesium chloride, such as [m-TolylMg(THF)n]⁺, providing information about its aggregation and solvation state in solution uvic.ca.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): When coupled with an inert-atmosphere sample introduction system, MALDI-MS can be used to analyze air-sensitive compounds. The sample is co-crystallized with a matrix and ionized by a laser, which minimizes thermal decomposition uvic.ca.
In practice, mass spectrometry is more commonly used to confirm the mass of the products resulting from a Grignard reaction rather than to analyze the reagent itself. For example, after quenching a reaction involving m-tolylmagnesium chloride, the resulting organic product can be readily analyzed by standard MS techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or ESI-MS to confirm its molecular weight and structure.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons. nih.gov Such species, known as paramagnetic centers, include free radicals and many transition metal ions. The technique is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic properties of unpaired electrons rather than atomic nuclei. copernicus.org
The formation of Grignard reagents, including m-tolylmagnesium chloride, from an aryl halide and magnesium metal is widely believed to proceed, at least in part, through a single-electron transfer (SET) mechanism. This process involves the transfer of an electron from the magnesium metal surface to the aryl halide, generating a radical anion which can then fragment to form an aryl radical and a halide ion. These radical intermediates are paramagnetic and therefore, in principle, detectable by EPR spectroscopy.
Studying the mechanism of Grignard reagent formation using EPR can provide valuable insights into the reaction kinetics and the factors influencing reagent yield and purity. By detecting and characterizing the radical intermediates, researchers can better understand the initiation steps on the magnesium surface. While EPR is a powerful tool for such mechanistic investigations, its application requires specialized equipment and conditions, often involving measurements on frozen solutions at cryogenic temperatures to stabilize the short-lived radical species. illinois.eduresearchgate.net
Chromatographic Methods for Reaction Monitoring and Product Purification
Gas Chromatography (GC) is an essential and routine analytical technique used to monitor the progress of chemical reactions that utilize m-tolylmagnesium chloride as a reagent. rsc.org Due to the non-volatile and reactive nature of the Grignard reagent itself, it cannot be directly analyzed. Instead, GC is used to track the consumption of the starting materials (e.g., an electrophile) and the formation of the desired organic product over time.
To monitor a reaction, small aliquots are periodically withdrawn from the reaction vessel, quenched to stop the reaction, and extracted. The resulting organic solution is then injected into the gas chromatograph. An internal standard, which is a non-reactive compound added to the reaction mixture in a known concentration, is often used for quantification. rsc.org By comparing the peak area of the product to that of the internal standard, the yield of the reaction can be accurately determined at any given point. This allows researchers to optimize reaction conditions such as temperature, time, and catalyst loading by providing real-time data on reaction efficiency and completion. rsc.org
Table 4: Typical Application of GC for Reaction Monitoring
| Step | Description |
|---|---|
| 1. Sample Preparation | A small aliquot (e.g., 0.1 mL) is taken from the reaction mixture. |
| 2. Quenching | The aliquot is quenched with a proton source (e.g., saturated NH₄Cl solution) to deactivate the Grignard reagent. rsc.org |
| 3. Extraction | The product is extracted into an organic solvent (e.g., CH₂Cl₂ or diethyl ether). rsc.org |
| 4. Analysis | The organic layer is injected into the GC. |
| 5. Data Interpretation | The appearance and growth of the product peak and the disappearance of the starting material peak are monitored relative to an internal standard. rsc.org |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of organic compounds. However, due to the extreme reactivity of Grignard reagents like m-tolylmagnesium chloride, HPLC is not suitable for their direct analysis. The polar solvents (such as water, methanol, or acetonitrile) typically used as the mobile phase in HPLC would instantly react with and destroy the Grignard reagent. Furthermore, the silica-based stationary phases common in HPLC columns contain acidic silanol (B1196071) groups that would also readily consume the reagent.
Therefore, the role of HPLC in the context of m-tolylmagnesium chloride chemistry is exclusively for the downstream purification of the stable, organic products that result from Grignard reactions. After a reaction is complete and has undergone an aqueous workup, the crude product mixture can be purified using either normal-phase or reverse-phase HPLC to isolate the desired compound from byproducts and unreacted starting materials. The high resolution of HPLC makes it an ideal method for obtaining highly pure materials required for subsequent research or characterization. lcms.cz
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also referred to as gel permeation chromatography (GPC) when an organic solvent is used as the mobile phase, is a chromatographic method that separates molecules based on their size or hydrodynamic volume. wikipedia.orglcms.cz The process involves a column packed with porous beads. wikipedia.org As the sample solution passes through the column, larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. bio-rad.com This technique is predominantly applied to large molecules such as proteins and polymers to determine their molecular weight distribution. wikipedia.orgnih.gov
The application of SEC to small, highly reactive organometallic compounds like m-tolylmagnesium chloride is not a standard characterization method. The primary challenge lies in the high reactivity of Grignard reagents. They are sensitive to moisture and can react with the stationary phase of the SEC column, which often contains active hydroxyl groups. Furthermore, Grignard reagents in solution exist in a complex equilibrium, known as the Schlenk equilibrium, involving monomeric, dimeric, and other aggregated species. While SEC is theoretically capable of separating molecules based on size, the dynamic nature of this equilibrium and the potential for interaction with the column material complicate the analysis.
Research in the direct analysis of Grignard reagents by SEC is limited. The technique is more commonly employed in the characterization of polymers synthesized using Grignard reagents as initiators. In such cases, SEC is used to determine the molecular weight and polydispersity of the final polymer product, rather than to analyze the Grignard reagent itself.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to separate components of a mixture. umass.edulibretexts.org It is widely utilized in organic chemistry to identify compounds, determine their purity, and monitor the progress of a chemical reaction. umass.edufishersci.com The technique involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. chemistryhall.com
Due to the highly reactive nature of Grignard reagents, direct analysis of m-tolylmagnesium chloride on a standard silica gel TLC plate is not feasible. Grignard reagents are strong bases and nucleophiles that would readily react with the acidic protons of the silica gel's surface hydroxyl groups, as well as with atmospheric moisture and oxygen. chemguide.co.uk
Instead, TLC is an invaluable indirect tool for monitoring reactions that utilize m-tolylmagnesium chloride. chemistryconnected.com For instance, in the reaction of m-tolylmagnesium chloride with a carbonyl compound (e.g., an aldehyde or ketone), TLC can be used to track the consumption of the starting material and the formation of the corresponding alcohol product. chemistryconnected.comscribd.com By spotting the reaction mixture on a TLC plate alongside the starting carbonyl compound, one can visually assess the progress of the reaction. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. umass.edu The relative polarities of the compounds determine their retention factor (Rf) values; the less polar compound will travel further up the plate. libretexts.org
Steps for Monitoring a Grignard Reaction with TLC:
Spotting: A capillary tube is used to apply a small spot of the initial reaction mixture and a co-spot of the starting material (e.g., the aldehyde) onto the baseline of a TLC plate. libretexts.org
Development: The plate is placed in a sealed chamber containing a suitable eluent (mobile phase). The solvent moves up the plate, separating the components. umass.edu
Visualization: After the solvent front nears the top of the plate, the plate is removed and dried. The spots are typically visualized under UV light, as many organic compounds are UV-active. youtube.com Staining with an agent like iodine can also be used. youtube.com
Analysis: The Rf values of the spots are compared. The disappearance of the starting material spot and the emergence of a new product spot confirm the reaction's progress. chemistryconnected.com
Titrimetric Analysis for Reagent Concentration Determination
Determining the precise concentration of a Grignard reagent solution is critical for stoichiometric control in chemical reactions. Since these reagents are typically prepared in situ and can degrade over time, their concentration must be verified experimentally. Titrimetric analysis is the most common and reliable method for this purpose. Several titration methods have been developed, each with specific titrants and indicators.
One widely used approach is potentiometric titration. A method using 2-butanol (B46777) as the titrant in a THF solvent has been shown to be effective for various Grignard reagents, including methyl magnesium chloride. nih.gov This method provides well-defined titration curves, and the endpoint is accurately determined from the first derivative of the curve. nih.govresearchgate.net
Colorimetric titrations are also frequently employed. These methods rely on an indicator that changes color upon reaction with the Grignard reagent. A common procedure, developed by Watson and Eastham, uses 1,10-phenanthroline (B135089) as an indicator. researchgate.net The Grignard reagent forms a colored complex with the indicator. Titration with a protic solvent like sec-butanol or menthol (B31143) proceeds until the Grignard reagent is consumed, at which point the colored complex disappears, signaling the endpoint. researchgate.netscribd.com Other titrants, such as diphenylacetic acid, can also be used, where the appearance of a persistent color indicates the endpoint. researchgate.net
Another effective method involves titration with iodine (I₂). An excess of a standardized iodine solution in an appropriate solvent reacts with the organometallic compound. The remaining unreacted iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution. researchgate.net
The table below summarizes and compares various titrimetric methods for determining the concentration of Grignard reagents.
| Titration Method | Titrant | Indicator/Detection Method | Endpoint Observation | Reference |
| Potentiometric Titration | 2-Butanol | Platinum Electrode | Sharp change in potential (determined by 1st derivative of curve) | nih.gov |
| Colorimetric Titration | sec-Butanol or Menthol | 1,10-Phenanthroline | Disappearance of colored Grignard-indicator complex | researchgate.net |
| Colorimetric Titration | Diphenylacetic acid | Self-indicating | Appearance of a persistent yellow/orange color | researchgate.net |
| Redox Titration | Iodine (I₂) / Sodium thiosulfate (Na₂S₂O₃) | Starch (for back-titration) | Disappearance of blue starch-iodine complex in back-titration | researchgate.net |
| Acid-Base Titration | Standard Acid (e.g., HCl) | Phenolphthalein | Color change after quenching the Grignard reagent with water | wordpress.com |
These titrimetric methods provide chemists with reliable and accurate means to determine the active concentration of m-tolylmagnesium chloride solutions, ensuring reproducibility and efficiency in its synthetic applications.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of m-tolylmagnesium chloride. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a primary computational tool for studying Grignard reagents due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in elucidating the electronic structure and predicting the reactivity of m-tolylmagnesium chloride.
Key research findings from DFT studies on analogous aryl Grignard systems include:
Electronic Structure : The bond between the carbon atom of the tolyl group and the magnesium atom is highly polarized. DFT calculations quantify this by determining the partial atomic charges, revealing a significant negative charge on the ipso-carbon atom, which is the source of the compound's potent nucleophilicity. The methyl group at the meta position of the tolyl ring acts as a weak electron-donating group, subtly influencing the charge distribution and reactivity compared to phenylmagnesium chloride.
Frontier Molecular Orbitals (FMO) : The Highest Occupied Molecular Orbital (HOMO) is typically localized on the carbanionic carbon of the tolyl group. The energy of the HOMO is a critical indicator of the compound's nucleophilicity; a higher HOMO energy corresponds to greater reactivity. DFT can be used to predict regioselectivity in reactions like cross-coupling by analyzing the interactions between the FMOs of the Grignard reagent and the electrophile.
Reactivity in Cross-Coupling Reactions : DFT has been employed to investigate the mechanisms of transition-metal-catalyzed cross-coupling reactions involving aryl Grignard reagents. nih.govmdpi.com Studies on iron-catalyzed systems, for example, have explored plausible reaction pathways, including Fe(I)/Fe(II)/Fe(III) catalytic cycles, and have calculated the energetics of elementary steps like transmetalation and reductive elimination. nih.govnih.gov
Table 1: Representative DFT-Calculated Properties for a Model Aryl Grignard Reagent (Phenylmagnesium Bromide)
| Property | Description | Typical Calculated Value | Significance |
|---|---|---|---|
| Mg-C Bond Length | The distance between the magnesium atom and the nucleophilic carbon atom. | ~2.15 Å | Indicates the nature and strength of the key bond. |
| Charge on Ipso-Carbon | The partial atomic charge on the carbon atom bonded to magnesium. | Highly negative (~ -0.8 to -0.9 e) | Quantifies the nucleophilic character of the reagent. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Varies with basis set/functional | Correlates with nucleophilicity and reactivity. |
| Mg-C Bond Dissociation Energy | Energy required to break the Mg-C bond homolytically. | ~61-67 kcal/mol | High value suggests radical formation is not spontaneous. acs.org |
Application of Hartree-Fock and Semiempirical Methods
While DFT is prevalent, other quantum mechanical methods have also been applied to study Grignard reagents.
Hartree-Fock (HF) Method : The Hartree-Fock method is an ab initio approach that provides a foundational understanding of electronic structure. whiterose.ac.uk However, it systematically neglects electron correlation, which can be important for accurately describing the energetics of reactions. Post-Hartree-Fock methods can improve upon this but are computationally very demanding. HF calculations serve as a starting point for more sophisticated computations. mdpi.com
Semiempirical Methods : Semiempirical methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uomustansiriyah.edu.iqwikipedia.org This makes them significantly faster than ab initio methods, allowing for the study of larger molecular systems. wikipedia.org However, their accuracy is dependent on the system being similar to those included in the parameterization set. youtube.com For organometallic compounds like m-tolylmagnesium chloride, the results of semiempirical methods are generally considered qualitative rather than quantitative. youtube.com
A significant application of quantum chemical calculations is the detailed mapping of reaction pathways. For reactions involving m-tolylmagnesium chloride, this involves:
Locating Transition States : By calculating the potential energy surface of a reaction, computational models can identify the geometry and energy of transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Modeling Grignard Addition to Carbonyls : DFT studies on the reaction of Grignard reagents with aldehydes and ketones have revealed the structure of the crucial four-centered transition state. researchgate.net These models help explain the stereoselectivity of such reactions and can distinguish between concerted polar mechanisms and stepwise single-electron transfer (SET) pathways. researchgate.net
Investigating the Schlenk Equilibrium : Computational studies, often combining static DFT calculations with molecular dynamics, have provided a detailed mechanism for the Schlenk equilibrium. acs.orgucl.ac.ukacs.org These models show the reaction proceeding through various dinuclear (dimeric) species with bridging chloride or organic groups. acs.orgucl.ac.uknih.gov The solvent is shown to be a direct and crucial participant in the mechanism, not merely a spectator medium. acs.orgucl.ac.uk
Molecular Simulations for Solvation and Aggregate Formation
In solution, m-tolylmagnesium chloride does not exist as a simple, isolated molecule. It is part of a complex, dynamic equilibrium involving coordination with solvent molecules and aggregation. Molecular dynamics (MD) simulations are particularly well-suited to study these phenomena.
Solvation Shell : MD simulations show that the magnesium center is coordinated by solvent molecules, typically tetrahydrofuran (B95107) (THF). acs.orgucl.ac.uk The number of coordinating THF molecules can vary, leading to different solvated species in equilibrium. researchgate.net The simulations reveal the structure and dynamics of this solvation shell, showing a constant exchange of solvent molecules with the bulk solvent.
Aggregate Formation and the Schlenk Equilibrium : Grignard reagents are known to form aggregates (dimers, trimers, etc.) and exist in equilibrium with diorganomagnesium (MgR₂) and magnesium halide (MgX₂) species, a phenomenon known as the Schlenk equilibrium. nih.govacs.orgwikipedia.org Ab initio MD simulations have been used to map the free energy profile of this equilibrium for model systems like CH₃MgCl. acs.orgucl.ac.ukacs.org These studies demonstrate that the transformation occurs through chlorine-bridged dinuclear species and that the dynamics of the solvent play a key role in facilitating the necessary ligand exchanges. acs.orgucl.ac.ukacs.org For aryl Grignards like m-tolylmagnesium chloride, π-stacking interactions between the aromatic rings can also influence the stability of certain aggregated structures. nih.gov
Prediction of Reactivity Profiles and Selectivity Trends
Computational chemistry allows for the prediction of how m-tolylmagnesium chloride will behave in different chemical reactions.
Nucleophilicity Prediction : The nucleophilic character of m-tolylmagnesium chloride can be indexed using calculated properties such as the partial charge on the carbanionic carbon and the HOMO energy. These indices can be used to compare its reactivity to other Grignard reagents. The electron-donating methyl group in the meta position is expected to slightly increase the nucleophilicity compared to phenylmagnesium chloride.
Modeling Selectivity : In reactions with substrates that have multiple electrophilic sites, computational modeling can predict the regioselectivity. By calculating the activation energies for competing reaction pathways, the most likely product can be identified. For example, in reactions with substituted ketones or α,β-unsaturated systems, DFT calculations can help predict whether 1,2-addition or 1,4-conjugate addition will be the dominant pathway.
Electronic Property Correlations and Structure-Activity Relationships
By computing electronic properties for a series of related Grignard reagents, it is possible to establish quantitative structure-activity relationships (QSAR).
Hammett Correlations : For substituted aryl Grignard reagents, a correlation between the reaction rate and the Hammett parameter (σ) of the substituent can be established both experimentally and computationally. A competitive Hammett study on the iron-catalyzed coupling of aryl Grignards with alkyl halides found a positive reaction constant (ρ), indicating a buildup of positive charge on the aryl ring in the rate-determining step. nih.gov This suggests that electron-donating groups, like the methyl group in m-tolylmagnesium chloride, accelerate the reaction. nih.gov
Correlation with Electronic Descriptors : Reactivity data can be correlated with calculated electronic descriptors. For instance, a linear relationship might be found between the logarithm of the reaction rate constant and the calculated HOMO energy or the partial charge on the nucleophilic carbon atom for a series of different aryl Grignard reagents. These correlations provide mechanistic insights and predictive power.
Safety Protocols and Best Practices in Academic Research Laboratories
Hazard Identification and Comprehensive Risk Assessment for Organometallic Reagents
A thorough risk assessment is the foundation of safely handling organometallic reagents like m-tolylmagnesium chloride. acs.orgkemi.sekemi.seaiche.org This process involves identifying the intrinsic hazards of the chemical and evaluating the risks associated with its specific use in the laboratory. kemi.sekemi.se Grignard reagents are categorized as highly flammable, corrosive, and water-reactive. dchas.orgfgcu.eduuga.edu Some may also be pyrophoric, meaning they can ignite spontaneously in air. uga.educase.edu
The primary hazards associated with m-tolylmagnesium chloride stem from its extreme reactivity with water, oxygen, and other protic sources. Contact with water releases flammable gases that can ignite. fgcu.eduresearchgate.net The reaction is often exothermic, posing a risk of fire or explosion, especially in a closed system. youtube.com
A comprehensive risk assessment should be conducted before any experiment. This involves a step-by-step review of the procedure to identify potential points of failure, exposure, or accidental release.
Table 1: Hazard Identification and Risk Mitigation for m-Tolylmagnesium Chloride
| Identified Hazard | Potential Consequences | Preventive and Mitigative Measures |
|---|---|---|
| High Reactivity with Water/Moisture | Violent reaction, release of flammable gases, potential for fire and explosion. fgcu.educase.eduyoutube.comsciencemadness.org | Strict exclusion of moisture through the use of oven-dried glassware and anhydrous solvents; handling under an inert atmosphere (Nitrogen or Argon). case.edusciencemadness.orgmit.edu |
| Flammability/Pyrophoricity | Spontaneous ignition upon exposure to air, fire. uga.educase.eduyoutube.com | Work in a chemical fume hood or glove box; keep away from ignition sources; have appropriate fire extinguishers (Class D or ABC) readily available. fgcu.eduyale.edu |
| Corrosivity | Severe skin burns and eye damage upon contact. fgcu.eduuga.edu | Use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a flame-resistant lab coat, and chemical splash goggles/face shield. fgcu.eduresearchgate.net |
| Exothermic Reaction | Uncontrolled reaction can lead to a rapid increase in temperature and pressure (runaway reaction), causing splashes or vessel rupture. dchas.orgyoutube.com | Use an appropriate-sized flask to contain the reaction; control the rate of addition of reagents; use an effective cooling system (e.g., ice bath). dchas.org |
Safe Handling Procedures for m-Tolylmagnesium Chloride
Safe handling is paramount and involves a combination of engineering controls, administrative procedures, and personal diligence.
Due to their high sensitivity, Grignard reagents must be handled using air-free techniques to prevent decomposition and hazardous reactions. case.edusciencemadness.orgmit.edu
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere, such as nitrogen or argon. sciencemadness.orgchemistryviews.orglibretexts.org This is typically achieved using a Schlenk line or a glove box. chemistryviews.orgfauske.com
Glassware Preparation: All glassware must be rigorously dried before use, typically by oven-drying at high temperatures (e.g., >125°C) overnight and then cooled under a stream of inert gas or in a desiccator. mit.eduumich.edu
Solvents: Only anhydrous solvents should be used for reactions involving Grignard reagents. case.edu
Reagent Transfer: Transferring the reagent from its storage container requires specialized techniques. Commercially available Grignard reagents are often supplied in Sure/Seal™ bottles, which allow for the withdrawal of the solution via syringe without exposing it to the atmosphere. mit.edu A needle connected to the inert gas line should be inserted into the bottle's septum to equalize pressure as the liquid is withdrawn. libretexts.org A small positive pressure of inert gas should be maintained throughout the transfer process. reddit.com
Appropriate PPE is the last line of defense against exposure and injury. uga.edu
Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles must be worn at all times. fgcu.eduresearchgate.net When there is a significant risk of splashes, a full-face shield should be worn over the goggles. uga.eduyale.edu
Skin and Body Protection: A flame-resistant lab coat (e.g., Nomex) is required when working with pyrophoric or highly flammable materials. fgcu.eduresearchgate.net Long pants and closed-toe, closed-heel shoes made of non-synthetic materials are mandatory. fgcu.edu
Hand Protection: Chemical-resistant gloves are required. The specific type of glove should be chosen based on the solvent used and the reagent's reactivity. Nitrile gloves are commonly used but are combustible; inspecting gloves for any signs of degradation before use is essential. dchas.orgresearchgate.net
Table 2: Personal Protective Equipment (PPE) for Handling m-Tolylmagnesium Chloride
| Body Part | Required PPE | Rationale |
|---|---|---|
| Eyes/Face | Chemical splash goggles and/or a full-face shield. uga.edukagziapps.com | Protects against splashes of corrosive and reactive material. |
| Body | Flame-resistant (FR) lab coat; non-synthetic clothing. fgcu.eduresearchgate.net | Protects skin from splashes and provides a barrier in case of fire. |
| Hands | Chemical-resistant gloves (consult compatibility charts). fgcu.edu | Prevents skin contact with the corrosive reagent. |
| Feet | Closed-toe, closed-heel shoes. fgcu.edu | Protects feet from spills. |
All work with m-tolylmagnesium chloride must be performed within a properly functioning chemical fume hood or a glove box to control exposure to hazardous vapors and to contain any potential fires or splashes. case.eduyale.edulsuhsc.edu
Proper Fume Hood Use: Keep the sash at the lowest possible position, but never above the indicated maximum height. harvard.edulibretexts.orguga.edu All apparatus should be placed at least six inches inside the hood from the face. harvard.edulibretexts.org
Minimize Air Turbulence: Avoid rapid movements and minimize foot traffic in front of the hood, as this can disrupt the airflow and compromise containment. harvard.edulibretexts.org
Maintain Clear Airflow: Do not clutter the hood with unnecessary equipment, as this can block the rear baffles and interfere with proper ventilation. harvard.edumrclab.com
Emergency Response Procedures and Spill Management
Preparedness is key to managing emergencies involving water-reactive chemicals. lsuhsc.edu All laboratory personnel must be familiar with emergency procedures and the location of safety equipment. osu.edu
Minor Spills: For a small spill contained within a fume hood, it can be managed by trained laboratory personnel. fgcu.edu
Alert others in the lab. osu.edu
Do NOT use water or combustible materials like paper towels to clean the spill. fgcu.edulsuhsc.edu
Cover and completely smother the spill with a non-reactive, absorbent material such as powdered lime (soda ash) or dry sand. fgcu.eduuh.edu A container of this material should be kept within arm's length during the experiment. fgcu.eduuh.edu
Once the material has been absorbed, use non-sparking tools to collect the residue into a dry, sealable container for hazardous waste disposal. oregonstate.edu
The contained material may need to be quenched (deactivated) slowly with a non-protic solvent like isopropanol (B130326) before final disposal. case.eduyale.edu
Major Spills: For any large spill, a spill outside of a fume hood, or any spill that involves personal exposure or fire, evacuate the area immediately. fgcu.eduosu.edu
Activate the fire alarm if a fire has started.
Call emergency services (e.g., 911) and report the nature of the chemical spill. fgcu.eduosu.edu
If a person is on fire, use the safety shower. fgcu.eduyale.edu
Fire Extinguishing: A standard dry powder (ABC) or a Class D fire extinguisher for combustible metals should be available. fgcu.edu Do not use water or carbon dioxide extinguishers on organometallic fires. case.eduyale.edu
Optimized Storage Conditions and Stability Considerations
Proper storage is crucial for maintaining the reagent's integrity and preventing hazardous situations. osu.eduuh.edu
Storage Environment: m-Tolylmagnesium chloride solutions should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. fishersci.comchemicalbook.comapolloscientific.co.uk They must be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture. fishersci.comsigmaaldrich.com
Container Integrity: The reagent should be kept in its original, tightly sealed container. fishersci.comsigmaaldrich.com If using a Sure/Seal™ bottle, ensure the septum provides a good seal after each use. mit.edu Never return excess reagent to the original container, as this can introduce contaminants that may cause decomposition or a dangerous reaction. osu.eduuh.edu
Incompatible Materials: Store away from water, acids, alcohols, and oxidizing agents. Do not store with other flammable materials in a standard flammable-liquids cabinet, as specific storage requirements for water-reactive chemicals apply. osu.edu
Stability: Grignard reagents are generally not stable over long periods and are often best used as soon as possible after preparation or opening. sciencemadness.orgstackexchange.com Commercial solutions in ethereal solvents like tetrahydrofuran (B95107) (THF) offer enhanced stability. stackexchange.comcatsci.com However, even these solutions can degrade over time, especially with repeated punctures of the septum, which can introduce small amounts of air and moisture. catsci.com Some sources suggest a shelf life of around 12 months for unopened containers. fishersci.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| m-Tolylmagnesium chloride |
| Tetrahydrofuran (THF) |
| Isopropanol |
| Methanol |
| Nitrogen |
| Argon |
Responsible Waste Management and Disposal Protocols
The management of waste generated from reactions involving m-tolylmagnesium chloride and other organometallic reagents is a critical aspect of laboratory safety and environmental responsibility. Due to their reactivity, particularly with water and air, specific protocols must be followed to neutralize and dispose of this waste safely. nih.gov The primary principle is that a disposal plan should be in place before any experiment begins. nih.gov
Unreacted or excess m-tolylmagnesium chloride must be carefully quenched. This process involves slowly adding the Grignard reagent to a suitable quenching agent, not the other way around, to control the exothermic reaction. reddit.com Common quenching procedures involve the use of a non-polar solvent like toluene, followed by the slow addition of an alcohol, such as isopropanol, to safely neutralize the reactive species. sciencemadness.org For larger quantities, a more controlled quenching process is necessary, often involving dilution with an inert solvent followed by slow addition to a weakly acidic solution or a mixture of ice and a proton source. reddit.combrainly.com
All waste materials generated from quenching, including the solvent rinses, are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines. oregonstate.eduharvard.edu Containers should be clearly labeled as hazardous waste as soon as the first drop of waste is added. oregonstate.edu These containers must be kept closed, stored in secondary containment, and segregated from incompatible waste streams. oregonstate.eduharvard.edu Empty containers that held m-tolylmagnesium chloride must also be treated as hazardous waste. They should be triple-rinsed with a compatible, inert, dry solvent; this rinse solvent must also be collected and treated as hazardous waste. fgcu.edu After rinsing, the container can be left open in a fume hood to evaporate any remaining solvent before being disposed of. oregonstate.edu
The principles of green chemistry encourage waste minimization at the source. nih.govnih.gov This includes carefully planning experiments to use the smallest necessary quantities of reagents and substituting hazardous materials with less hazardous alternatives where possible. nih.govresearchgate.net
Researcher Training and Education in Organometallic Chemistry Safety
Given the significant hazards associated with organometallic compounds like m-tolylmagnesium chloride, comprehensive training and education for all laboratory personnel are mandatory. whiterose.ac.ukku.edu Research in a chemistry lab carries inherent risks, and researchers must be equipped with the knowledge to minimize these risks for themselves and their colleagues. ku.edu
Training should begin with general laboratory safety principles, including hazard awareness, proper use of personal protective equipment (PPE), emergency procedures, and chemical waste management. ku.edupitt.edu This foundational knowledge is typically provided through institutional environmental health and safety (EHS) departments. ku.eduosu.edu
For researchers working with organometallic reagents, specialized, hands-on training is essential. harvard.eduwhiterose.ac.uk This lab-specific training must be provided by experienced personnel, such as the principal investigator or a senior researcher, before an individual is allowed to work independently. ku.edu Key topics that must be covered include:
Handling of Air- and Moisture-Sensitive Reagents: Proper techniques for working under an inert atmosphere, such as using a Schlenk line or a glovebox, are critical. whiterose.ac.ukcase.edu This includes training on the use of gas-tight syringes, cannulas, and septa for transferring reagents. case.edu
Understanding Specific Hazards: Researchers must be educated on the specific hazards of the reagents they will be using, including pyrophoricity, reactivity with water, and corrosivity. fgcu.educase.edu This involves a thorough review of the Safety Data Sheet (SDS) for m-tolylmagnesium chloride and any other hazardous materials. uga.edu
Emergency Response: Training must cover procedures for handling spills and fires involving organometallic compounds. For instance, water should never be used to extinguish a fire involving a Grignard reagent; instead, a Class D fire extinguisher or dry sand should be used. fgcu.edu Researchers must know the location and proper use of safety showers, eyewash stations, and fire extinguishers. ku.edu
Standard Operating Procedures (SOPs): Well-documented, step-by-step SOPs for procedures involving hazardous chemicals are crucial for training and ensuring safe operations. dchas.org These should be written by experienced personnel and reviewed by all researchers involved in the experiment. dchas.org
Continuous education and adherence to a strong safety culture within the research group are vital for preventing accidents in the laboratory. ku.eduosu.edu
Interactive Data Tables
Table 1: Chemical and Physical Properties of m-Tolylmagnesium chloride
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClMg | scbt.comnih.govfishersci.com |
| Molecular Weight | 150.89 g/mol | sigmaaldrich.comottokemi.comcalpaclab.com |
| CAS Number | 121905-60-0 | sigmaaldrich.comottokemi.comcalpaclab.com |
| Appearance | Typically a solution in THF | fishersci.comottokemi.com |
| Density (of 1.0 M solution in THF) | 0.956 g/mL at 25 °C | sigmaaldrich.comottokemi.com |
| Solubility | Reacts with water | fishersci.com |
| Flash Point (of 1.0 M solution in THF) | -21 °C (-5.8 °F) | fishersci.comsigmaaldrich.com |
Q & A
Q. What are the standard synthetic protocols for preparing m-tolylmagnesium chloride, and how do reaction conditions influence yield?
Methodological Answer:
- Procedure : Synthesize via the Grignard reaction by reacting m-chlorotoluene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere. Maintain a temperature range of 25–40°C to balance reaction rate and side-product formation .
- Critical Parameters :
Q. What characterization techniques are essential for verifying the purity and structure of m-tolylmagnesium chloride?
Methodological Answer:
- Quantitative Titration : Use Gilman’s method (quenching with iodine followed by back-titration with sodium thiosulfate) to determine active Mg content .
- Spectroscopic Analysis :
Q. How should researchers handle and store m-tolylmagnesium chloride to maintain its reactivity and prevent degradation?
Methodological Answer:
- Storage : Keep in sealed, flame-resistant containers under argon or nitrogen at –20°C to minimize THF evaporation and peroxidation .
- Safety Protocols :
- Use flame-resistant labware and avoid water contact (risk of violent hydrolysis).
- Equip workstations with dry chemical fire extinguishers and emergency eyewash stations .
Advanced Research Questions
Q. How can researchers optimize the Grignard reaction using m-tolylmagnesium chloride when encountering low nucleophilic activity?
Methodological Answer:
- Troubleshooting Steps :
Substrate Compatibility : Test electrophile solubility in THF; switch to ethereal solvents (e.g., diethyl ether) for bulky substrates .
Additive Screening : Introduce Lewis acids (e.g., CeCl3) to enhance reactivity via coordination effects .
Kinetic Profiling : Use in situ ReactIR to monitor reaction progress and identify rate-limiting steps .
- Case Study : For ketone additions, pre-cool the electrophile to –78°C to suppress enolization side reactions .
Q. What strategies are effective in resolving contradictory spectroscopic data when analyzing m-tolylmagnesium chloride adducts?
Methodological Answer:
- Multi-Technique Validation :
Q. What computational methods aid in predicting the reactivity of m-tolylmagnesium chloride in complex reaction systems?
Methodological Answer:
- Mechanistic Modeling :
- Use molecular dynamics (MD) simulations to study solvent effects on Grignard aggregation states .
- Apply frontier molecular orbital (FMO) theory to predict regioselectivity in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
